molecular formula C10H12ClIN2O2 B1398114 2-Boc-Amino-3-iodo-4-chloropyridine CAS No. 868733-96-4

2-Boc-Amino-3-iodo-4-chloropyridine

Cat. No. B1398114
Key on ui cas rn: 868733-96-4
M. Wt: 354.57 g/mol
InChI Key: ZLCXGKTUUXLBNT-UHFFFAOYSA-N
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Patent
US08765767B2

Procedure details

To a 250 mL round bottom flask was charged with tert-butyl (4-chloropyridin-2-yl)carbamate (5 g, 21.87 mmol) and dissolved in THF (109 mL). The stirring solution was placed in a dry ice bath and cooled to −78° C. TMEDA (8.25 mL, 54.7 mmol) was then added and the flask was flushed with nitrogen. 2.5M n-BuLi in hexanes (21.87 mL, 54.7 mmol) was then added over a period of 30 min. The mixture was stirred at −78° C. for 1 h then treated drop wise with a solution of iodine (13.87 g, 54.7 mmol) in anhydrous THF (16 mL) at −78° C. After the addition was complete, the reaction was stirred at −78° C. for 30 min then allowed to warm to rt. The mixture was treated with a solution of sodium hydrogen sulfite (16 g) in H2O (100 mL) and stirred for 30 min then extracted with EtOAc. The extract was washed with brine, dried (MgSO4) and concentrated in vacuo. The product was purified by flash chromatography: (90 g, equilibrated with DCM, loaded with DCM, initial waste: 0 mL, fraction size: 27 mL 18×150 mm, and eluted with MeOH in dichloromethane 0% [180 mL], 0-5% [360 mL], 5% [700 mL]). Collected fractions to give tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (6.59 g, 85% yield) as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.28 (d, J=5.0 Hz, 1H), 7.43 (br. s., 1H), 7.10 (d, J=5.0 Hz, 1H), 1.56 (s, 9H)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
21.87 mL
Type
reactant
Reaction Step Three
Quantity
13.87 g
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
109 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.CN(CCN(C)C)C.[Li]CCCC.[I:29]I.S([O-])(O)=O.[Na+]>C1COCC1.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[I:29] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
8.25 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
21.87 mL
Type
reactant
Smiles
Step Four
Name
Quantity
13.87 g
Type
reactant
Smiles
II
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
109 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirring solution was placed in a dry ice bath
CUSTOM
Type
CUSTOM
Details
the flask was flushed with nitrogen
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
initial waste: 0 mL, fraction size: 27 mL 18×150 mm, and eluted with MeOH in dichloromethane 0% [180 mL], 0-5% [360 mL], 5% [700 mL])

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 6.59 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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